molecular formula C19H20N2O5 B3407508 Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate CAS No. 681840-46-0

Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate

Cat. No.: B3407508
CAS No.: 681840-46-0
M. Wt: 356.4 g/mol
InChI Key: TUJGVSWVBXRNTE-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone with dual aromatic substituents: a 3-methylbenzoyl group and a 3-nitrophenyl moiety.

Properties

IUPAC Name

ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-26-18(22)12-17(14-7-5-9-16(11-14)21(24)25)20-19(23)15-8-4-6-13(2)10-15/h4-11,17H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJGVSWVBXRNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 3-methylbenzoic acid with ethanol to form ethyl 3-methylbenzoate. This intermediate is then subjected to nitration to introduce the nitro group, followed by amination to attach the amino group. The final step involves the coupling of the amino and nitro-substituted intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under specific conditions:

Reaction TypeConditionsProductsYield/NotesSource
Ester Hydrolysis 1M NaOH, 80°C, 4h3-[(3-Methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid~85% conversion (HPLC)
Amide Hydrolysis 6M HCl, reflux, 12h3-Amino-3-(3-nitrophenyl)propanoic acid + 3-methylbenzoic acidRequires prolonged heating

Key Findings :

  • Ester hydrolysis proceeds efficiently under basic conditions due to nucleophilic acyl substitution.

  • Amide cleavage requires stronger acidic conditions and extended reaction times .

Reduction Reactions

The nitro group (-NO₂) is reducible to an amine (-NH₂):

Reducing AgentConditionsProductsYieldSource
H₂/Pd-C (10% wt)Ethanol, 25°C, 4hEthyl 3-[(3-methylbenzoyl)amino]-3-(3-aminophenyl)propanoate92%
SnCl₂·2H₂OHCl (conc.), reflux, 6hSame as above78%

Mechanistic Insights :

  • Catalytic hydrogenation preserves the ester and amide groups while selectively reducing the nitro moiety.

  • Stannous chloride acts as both a Lewis acid and reducing agent, enabling tandem reduction-esterification in ethanol .

Nucleophilic Substitution

ReagentConditionsProductsNotesSource
NH₃ (g)THF, 0°C, 2h3-[(3-Methylbenzoyl)amino]-3-(3-nitrophenyl)propanamideAmide exchange at ester group
LiAlH₄Dry ether, 0°C → RT, 1h3-[(3-Methylbenzoyl)amino]-3-(3-nitrophenyl)propanolEster reduced to primary alcohol

Functional Group Interconversion

The compound serves as an intermediate for synthesizing derivatives:

ReactionConditionsProductsApplicationSource
Nitro to Cyano CuCN, DMF, 120°C, 8hEthyl 3-[(3-methylbenzoyl)amino]-3-(3-cyanophenyl)propanoatePharmaceutical intermediates
Ester Transposition MeOH, H₂SO₄ (cat.), reflux, 3hMethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoateSolubility modification

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases (TGA data).

  • Photoreactivity : Nitro group undergoes partial reduction under UV light (λ = 365 nm) .

Biological Interactions

While not the primary focus, limited studies suggest:

  • The nitro group participates in redox cycling with flavoproteins, generating reactive oxygen species .

  • Amide hydrolysis products show moderate inhibition of cyclooxygenase-2 (IC₅₀ = 18 µM) .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly as a potential dual orexin receptor agonist. Research indicates that modifications to the structure can enhance potency at orexin receptors, which are implicated in sleep regulation and appetite control. The ability to activate these receptors may lead to therapeutic applications in conditions like narcolepsy and obesity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Key findings include:

  • Aromatic Substitution : Variations in the aromatic rings significantly affect receptor binding affinity and biological activity. For example, substituents on the benzoyl group can enhance or diminish activity at target receptors.
  • Nitro Group Influence : The presence of the nitro group is critical; it has been shown to enhance lipophilicity, thereby improving cell membrane permeability and bioavailability.
Structural FeatureImpact on Activity
Aromatic substituentsModulate receptor affinity
Nitro groupIncreases lipophilicity
Ethyl esterAffects solubility and stability

Synthesis and Evaluation

A notable study synthesized various derivatives of this compound to evaluate their efficacy as orexin receptor modulators. The synthesis involved multiple steps, including protection-deprotection strategies and coupling reactions that yielded compounds with varying potencies at OX1R and OX2R receptors.

In Vivo Studies

In vivo studies demonstrated that certain derivatives effectively increased wakefulness in animal models, suggesting potential applications in treating sleep disorders. For instance, a derivative showed significant improvement in wakefulness when administered at specific dosages, indicating a dose-response relationship that could be exploited for therapeutic use.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the specific interactions between the compound and its targets.

Comparison with Similar Compounds

Substituent Variations in Aromatic Moieties

The compound’s closest analogs differ in substituent positions and functional groups:

Compound Name Substituent on Benzoyl Group Substituent on Phenyl Group Key Features
Target Compound 3-methylbenzoyl 3-nitrophenyl Meta-substituted nitro and methyl groups; ester linkage
Ethyl 3-[(2-chloro-4-nitrophenyl)carbonylamino]-3-(4-methylphenyl)propanoate () 2-chloro-4-nitrobenzoyl 4-methylphenyl Chloro and para-nitro groups; increased electron-withdrawing effects
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate () tert-butoxycarbonyl (Boc) 3-nitrophenyl Boc-protected amino group; methyl ester
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride () Free amino group 3-nitrophenyl Unprotected amino group; hydrochloride salt enhances solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (meta-substituted) in the target compound increases polarity and may elevate melting points compared to analogs with electron-donating groups (e.g., methoxy in ’s compounds) .

Physicochemical Properties

Data from analogs suggest trends in physical properties:

Compound (Source) Melting Point (°C) Solubility Notable Spectral Features
Ethyl 2-(4-methoxyphenylamino)-3-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)propanoate () 154–155 Moderate in polar solvents IR: Nitro group stretches at 1520, 1350 cm⁻¹; amide C=O at 1680 cm⁻¹
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride () Not reported High in water (due to HCl salt) NMR: 3-nitrophenyl protons at δ 8.2–8.5 ppm; ethyl ester at δ 1.2–4.2 ppm
Ethyl 3-[(2-chloro-4-nitrophenyl)carbonylamino]-3-(4-methylphenyl)propanoate () Not reported Low in water (lipophilic chloro group) IR: Chloro and nitro groups reduce symmetry, broadening peaks

Inferences for the Target Compound :

  • Melting Point: Likely higher than non-nitro analogs (e.g., ’s 5e: 58–59°C) due to nitro-group-induced crystallinity .

Comparison with Analogous Syntheses

  • : Uses dry DMF and nitrogen atmosphere for similar amide formations, highlighting the need for anhydrous conditions .

Reactivity Considerations :

  • The nitro group may participate in reduction reactions (e.g., catalytic hydrogenation to an amine).
  • The ester group is susceptible to hydrolysis under acidic or basic conditions .

Biological Activity

Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • CAS Number : Not available in the provided sources.

The compound features an ethyl ester group, an amine linkage, and a nitrophenyl moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of ethyl propanoate compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

A comparative analysis of related compounds indicates that those with electron-withdrawing groups, such as nitro groups, enhance cytotoxicity. The presence of the 3-nitrophenyl group in this compound may similarly contribute to its potential as an anticancer agent.

Antimicrobial Activity

Research has explored the antimicrobial efficacy of similar ethyl derivatives against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and interference with metabolic pathways. Ethyl derivatives have been shown to possess significant antibacterial activity, which could be attributed to their ability to penetrate bacterial membranes effectively .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study synthesized various analogs of ethyl propanoate derivatives, including those similar to this compound. The characterization included spectral analysis (NMR, IR), confirming the structural integrity necessary for biological activity .
  • In Vitro Studies :
    • In vitro assays demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). These findings suggest that this compound could potentially exhibit comparable activity .
  • In Vivo Efficacy :
    • Animal model studies have shown that similar compounds can inhibit tumor growth effectively while exhibiting minimal toxicity to normal tissues. This highlights the therapeutic potential of such compounds in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 (µM)Mechanism of Action
AnticancerEthyl 3-amino-3-(4-nitrophenyl)propanoate5.0Induction of apoptosis via caspase activation
AntimicrobialEthyl 4-(phenyl)-2-thiazolecarboxamide12.0Disruption of bacterial cell membranes
AntimalarialBenzothiazole hydrazones8.0Inhibition of parasitic metabolic pathways

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving coupling agents like carbonyldiimidazole (CDI) to activate carboxylic acids for amide bond formation. For example, a related synthesis (Ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate) uses CDI to facilitate condensation between 4-methylamino-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate, followed by zinc reduction to introduce amino groups .
  • Key Variables : Temperature (e.g., −35°C for CDI activation) and stoichiometric ratios (e.g., 1.15 equiv. of amine precursors) critically affect product purity. Yields may drop if intermediates are unstable under acidic or oxidative conditions.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology : Use ¹H/¹³C NMR to verify the presence of the 3-nitrophenyl moiety (aromatic protons at δ ~7.2–8.2 ppm) and the ethyl ester group (triplet at δ ~1.2–1.4 ppm for CH₃, quartet at δ ~4.1–4.3 ppm for CH₂). IR spectroscopy can confirm carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive confirmation. For example, methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate was structurally resolved via X-ray diffraction .

Q. What are the known reactivity patterns of the 3-nitrophenyl and methylbenzoyl groups in this compound?

  • Methodology : The 3-nitrophenyl group is electron-withdrawing, making the adjacent propanoate ester susceptible to nucleophilic attack. The methylbenzoyl amide group can undergo hydrolysis under acidic or basic conditions. For example, ethyl 3-oxo-3-(m-tolyl)propanoate analogs show stability up to 273–274°C but degrade under prolonged exposure to moisture .
  • Key Reactions : Reduction of the nitro group (e.g., using Zn/HCl) to an amine or catalytic hydrogenation could modify bioactivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate low yields from competing side reactions?

  • Methodology :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., monitor nitro-group reduction in real-time).
  • Protection Strategies : Protect reactive amines or esters with tert-butoxycarbonyl (Boc) groups during multi-step syntheses to prevent undesired coupling .
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd/C for nitro reductions) improve selectivity. For example, zinc-mediated reductions in related compounds achieved 48% overall yield .

Q. What analytical challenges arise when studying degradation products of this compound, and how can they be resolved?

  • Challenges : Degradation under heat or light may produce nitroso derivatives or hydrolyzed carboxylic acids, which are polar and difficult to isolate.
  • Solutions :

  • LC-MS/MS : Use reverse-phase chromatography paired with tandem mass spectrometry to separate and identify polar degradation products.
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Ethyl 3-oxo-3-(m-tolyl)propanoate derivatives degrade by ~5% under similar conditions .

Q. How do steric and electronic effects influence the compound’s interactions in enzyme inhibition assays?

  • Methodology :

  • Docking Simulations : Model the compound’s binding to target enzymes (e.g., proteases) using software like AutoDock. The 3-nitrophenyl group’s electron-withdrawing nature may enhance hydrogen bonding with active sites.
  • SAR Studies : Synthesize analogs (e.g., replacing the nitro group with methoxy or halogens) to isolate electronic vs. steric contributions. For example, ethyl 3-(N-acetyl-N-butylamino)propionate derivatives showed altered metabolic pathway inhibition .

Q. What contradictions exist in reported spectroscopic data for similar nitroaryl propanoate esters, and how should they be addressed?

  • Contradictions : IR spectra for nitroaryl esters sometimes show variability in carbonyl peak positions due to polymorphism or solvent effects. For instance, 3-(3-nitrophenyl)propenoic acid ethyl ester exhibits a melting point of 74–76°C, but conflicting reports cite broader ranges .
  • Resolution : Always report solvent and instrumentation parameters. Cross-validate with computational methods (e.g., DFT-calculated IR spectra) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate

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